6-FAM-PEG3-Azide

Description

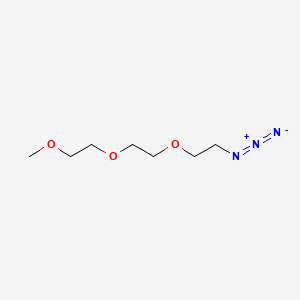

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c1-11-4-5-13-7-6-12-3-2-9-10-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSKNHYYIBAWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438873 | |

| Record name | 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74654-06-1 | |

| Record name | 1-(2-Azidoethoxy)-2-(2-methoxyethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74654-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-FAM-PEG3-Azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-FAM-PEG3-Azide, a versatile fluorescent probe widely utilized in biological research and drug development. We will delve into its chemical structure and physicochemical properties, explore its primary applications in bioconjugation through "click chemistry," and provide detailed experimental protocols for its use.

Core Concepts: Chemical Structure and Properties

This compound is a trifunctional molecule comprising a 6-carboxyfluorescein (B556484) (6-FAM) fluorescent reporter, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. This well-defined structure imparts a unique combination of properties that make it an invaluable tool for labeling and detecting biomolecules.

The 6-FAM moiety is a widely used green fluorescent dye known for its high quantum yield and good photostability. The hydrophilic PEG3 spacer enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the target biomolecule, thereby preserving the biological activity of the labeled molecule.[1] The terminal azide group is the key to its utility in "click chemistry," a class of biocompatible reactions that enable efficient and specific covalent bond formation in complex biological environments.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound and the closely related 6-FAM-Azide are summarized below. These parameters are crucial for designing and interpreting experiments involving fluorescence detection.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₂₈N₄O₉ | [1] |

| Molecular Weight | 576.56 g/mol | [1] |

| CAS Number | 412319-45-0 | [1] |

| Appearance | White to yellow powder/crystal | |

| Purity (HPLC) | >95% | |

| Excitation Maximum (λex) | ~492-496 nm | |

| Emission Maximum (λem) | ~516-520 nm | |

| Extinction Coefficient (ε) | ~74,000-83,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.93 | |

| Solubility | Soluble in DMSO, DMF, and alcohols |

Note: Spectroscopic properties can be influenced by the local environment (e.g., pH, solvent polarity).

Mechanism of Action: The Power of Click Chemistry

This compound serves as a fluorescent "tag" that can be attached to other molecules through a highly efficient and specific reaction known as the azide-alkyne cycloaddition. This reaction, a cornerstone of "click chemistry," can be performed in two primary modes:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on a target biomolecule. CuAAC is known for its high reaction rates and yields.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[2]

The result of both reactions is a stable triazole linkage, covalently attaching the 6-FAM fluorophore to the target molecule.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides via CuAAC

This protocol describes the labeling of an oligonucleotide containing a terminal alkyne modification with this compound using a copper-catalyzed reaction.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Nuclease-free water

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in DMSO/t-butanol)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in nuclease-free water, freshly prepared)

-

Reaction buffer (e.g., 100 mM TEAA, pH 7.5)

-

Purification supplies (e.g., ethanol (B145695), sodium acetate, size-exclusion chromatography columns)

Procedure:

-

Prepare the Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Prepare the Catalyst Complex: In a microcentrifuge tube, mix the CuSO₄ solution with the THPTA or TBTA solution at a 1:5 molar ratio.

-

Set up the Reaction: In a clean microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide (1-5 nmol)

-

Reaction buffer

-

This compound stock solution (1.5 to 5-fold molar excess over the oligonucleotide)

-

Catalyst complex (e.g., 5-10 mol% relative to the oligonucleotide)

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration of 1-5 mM).

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, or overnight at 4°C, protected from light.

-

Purification: Purify the labeled oligonucleotide from excess reagents using ethanol precipitation, size-exclusion chromatography, or HPLC.

-

Quantification: Determine the concentration and labeling efficiency of the purified 6-FAM-labeled oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for 6-FAM).

Protocol 2: Labeling of a DBCO-Modified Protein via SPAAC

This protocol details the copper-free labeling of a protein containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with this compound.

Materials:

-

DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Reaction Setup:

-

In a microcentrifuge tube, add the DBCO-modified protein solution (e.g., 1-5 mg/mL).

-

Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein. Ensure the final DMSO concentration remains below 10% to prevent protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

-

Purification: Remove unreacted this compound using a size-exclusion chromatography column equilibrated with a suitable buffer.

-

Characterization: Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm and ~495 nm. Further characterization can be performed using SDS-PAGE with in-gel fluorescence scanning.

Protocol 3: Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol describes a two-step process for labeling cell surface glycoproteins: metabolic incorporation of an azide-modified sugar followed by SPAAC with a DBCO-functionalized 6-FAM. While this protocol uses a DBCO-fluorophore, this compound can be used in the reverse labeling strategy where an alkyne-modified sugar is metabolically incorporated.

Materials:

-

Mammalian cells of interest

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-functionalized 6-FAM

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Supplement the culture medium with 25-50 µM Ac₄ManNAz.

-

Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.

-

-

Cell Preparation:

-

Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.

-

-

SPAAC Reaction:

-

Prepare a 10-50 µM solution of the DBCO-functionalized 6-FAM in serum-free medium or PBS.

-

Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells three times with PBS to remove the unreacted probe.

-

Fixation and Imaging:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips and visualize the labeled glycoproteins using a fluorescence microscope with appropriate filter sets for 6-FAM.

-

Advanced Applications and Visualized Workflows

Beyond simple labeling, this compound can be employed in more complex experimental designs to study molecular interactions and dynamics.

Förster Resonance Energy Transfer (FRET) Studies

6-FAM is an excellent donor fluorophore for FRET-based assays when paired with a suitable acceptor (e.g., TAMRA, Cy3). By labeling two interacting biomolecules, one with this compound and the other with an alkyne-functionalized acceptor dye (or vice versa), the proximity of the two molecules can be quantified. A typical workflow for a FRET experiment using click chemistry is depicted below.

Multi-Color Cellular Imaging

This compound can be used in conjunction with other fluorescent probes for multi-color imaging of different cellular components or processes. The bioorthogonal nature of click chemistry allows for the specific labeling of one target with 6-FAM without interfering with other labeling strategies (e.g., immunofluorescence, other click chemistry pairs).

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its well-defined structure, favorable spectroscopic properties, and utility in highly efficient and bioorthogonal click chemistry reactions make it an indispensable reagent for a wide range of applications in molecular biology, cell biology, and drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively incorporate this valuable probe into their experimental designs.

References

An In-Depth Technical Guide to 6-FAM-PEG3-Azide for Researchers and Drug Development Professionals

Introduction: 6-Carboxyfluorescein-PEG3-Azide (6-FAM-PEG3-Azide) is a versatile fluorescent probe that plays a crucial role in modern biochemical and biomedical research. This molecule combines the bright green fluorescence of 6-FAM with the bioorthogonal reactivity of an azide (B81097) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique structure makes it an invaluable tool for the precise labeling and visualization of biomolecules in complex biological systems. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its application, and visualizations of relevant workflows.

Core Properties and Specifications

This compound is prized for its reliability and adaptability in various experimental setups. The PEG3 spacer enhances its water solubility and minimizes steric hindrance, allowing for efficient labeling of a wide range of biomolecules.[1]

| Property | Value | Reference |

| Molecular Formula | C29H28N4O9 | [1] |

| Molecular Weight | 576.56 g/mol | [1] |

| CAS Number | 412319-45-0 | |

| Appearance | White to yellow powder/crystal | |

| Purity | >95.0% (HPLC) | |

| Excitation Wavelength (Ex) | ~496 nm | [2] |

| Emission Wavelength (Em) | ~517 nm | [2] |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | -20°C, protect from light |

Key Applications in Research and Development

The primary application of this compound lies in its ability to participate in "click chemistry" reactions. This set of reactions is known for being highly specific, efficient, and biocompatible. This compound is particularly useful for:

-

Labeling of Oligonucleotides: It is widely used to fluorescently tag DNA and RNA probes for applications in real-time PCR, fluorescence in situ hybridization (FISH), and microarray analysis.[2][3][4]

-

Protein and Peptide Labeling: Researchers can label proteins and peptides that have been metabolically or synthetically incorporated with an alkyne group. This allows for the study of protein localization, trafficking, and interactions.

-

Cellular Imaging: The bright and stable fluorescence of the 6-FAM dye makes it an excellent choice for visualizing labeled biomolecules within fixed or live cells using fluorescence microscopy.

Experimental Protocols

The utility of this compound is realized through two main types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide that has been synthesized with a terminal alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

-

DMSO

-

Nuclease-free water

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO4 in nuclease-free water.

-

Prepare a 500 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

5 µL of 100 µM alkyne-modified oligonucleotide

-

2 µL of 10 mM this compound (a 40-fold molar excess)

-

83 µL of TBS or PBS buffer

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add 5 µL of 50 mM CuSO4 to the reaction mixture.

-

Add 5 µL of 500 mM sodium ascorbate to initiate the click reaction.

-

Vortex the tube gently to ensure thorough mixing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the labeled oligonucleotide from unreacted dye and catalyst using methods such as ethanol (B145695) precipitation, size-exclusion chromatography (e.g., a G-25 spin column), or HPLC.

-

-

Quantification:

-

Determine the concentration and labeling efficiency of the purified 6-FAM-labeled oligonucleotide using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (for the oligonucleotide) and 496 nm (for the 6-FAM dye).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cellular Imaging

This protocol outlines the labeling of intracellular proteins that have been metabolically engineered to contain a strained alkyne (e.g., DBCO or BCN) for subsequent visualization.

Materials:

-

Cells cultured with a strained alkyne-containing amino acid analog.

-

This compound

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (B43269) (for fixing)

-

Triton X-100 (for permeabilization)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscopy imaging system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Incubate the cells with a medium containing an appropriate strained alkyne-modified metabolic precursor (e.g., a DBCO-lysine analog) for a designated period to allow for incorporation into newly synthesized proteins.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare a 10 µM working solution of this compound in PBS.

-

Incubate the fixed and permeabilized cells with the this compound solution for 1 hour at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS to remove any unreacted probe.

-

Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Visualize the fluorescently labeled proteins using a fluorescence microscope with standard FITC/GFP filter sets for 6-FAM and a DAPI filter set for the nucleus.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the underlying chemical principles of using this compound.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Cellular Imaging.

Caption: Conceptual Signaling Pathway Investigated with this compound.

References

6-FAM-PEG3-Azide excitation and emission spectra

An In-depth Technical Guide to 6-FAM-PEG3-Azide: Spectroscopic Properties and Bioorthogonal Labeling Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile fluorescent probe widely used for the stable and efficient labeling of biomolecules. It details the dye's core spectroscopic properties, presents methodologies for its use in bioorthogonal click chemistry, and outlines protocols for subsequent fluorescence analysis.

Core Properties of this compound

This compound is a multi-component probe consisting of:

-

6-FAM (6-Carboxyfluorescein): A bright, green fluorescent dye that serves as the reporter molecule. It is a derivative of fluorescein (B123965) and is well-characterized, with its fluorescence being sensitive to pH.[1]

-

PEG3 Linker: A short, hydrophilic tri-ethylene glycol spacer. This linker enhances the water solubility of the molecule and provides spatial separation between the fluorophore and the target biomolecule, which helps to minimize potential steric hindrance and preserve the biomolecule's natural function.

-

Azide (B81097) Group (-N₃): A bioorthogonal functional group. This small, metabolically stable moiety does not react with endogenous functional groups found in biological systems, allowing for highly specific covalent modification through "click chemistry".[2][3]

Spectroscopic and Quantitative Data

The performance of 6-FAM as a fluorescent label is defined by its excitation and emission spectra, molar extinction coefficient, and quantum yield. These properties are crucial for designing experiments and selecting appropriate instrumentation. The fluorescence of FAM derivatives is pH-dependent, with optimal performance typically observed in the pH range of 7.5–8.5.[1]

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~496 nm | 50 mM PBS, pH 9.0[4] |

| Emission Maximum (λem) | ~516 nm | 50 mM PBS, pH 9.0[4][5] |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | 50 mM PBS, pH 9.0[4][5] |

| Fluorescence Quantum Yield (ΦF) | ~0.80 - 0.93 | In aqueous buffer (unconjugated)[1][6] |

Table 1: Key spectroscopic and physical properties of 6-FAM-Azide.

Experimental Protocols and Methodologies

This compound is primarily used to label biomolecules containing a complementary alkyne group via click chemistry. The two predominant methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and rapid reaction that joins an azide with a terminal alkyne in the presence of a copper(I) catalyst.[7] This method is ideal for in vitro conjugations of purified proteins, nucleic acids, and other biomolecules.

Figure 1. General experimental workflow for a CuAAC bioconjugation reaction.

Detailed Protocol: CuAAC Labeling of an Alkyne-Modified Protein

This protocol is a general guideline and may require optimization based on the specific biomolecule.[8][9][10]

-

Reagent Preparation:

-

Prepare a 1-10 mg/mL solution of the alkyne-modified protein in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.

-

Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein and add the this compound stock solution to achieve a 2- to 5-fold molar excess over the protein.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidative damage.[9]

-

Add the catalyst premix to the protein-azide mixture. The final copper concentration should typically be between 50-250 µM.[10]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[11]

-

Gently mix the solution and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove unreacted dye and reagents using a desalting column (size-exclusion chromatography) equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Analysis:

-

Confirm conjugation by measuring the absorbance spectrum of the labeled protein or by SDS-PAGE, observing the fluorescence of the protein band under UV illumination.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[12] The absence of a cytotoxic copper catalyst makes SPAAC the ideal method for labeling biomolecules in live cells and other sensitive biological systems.[12][13]

Figure 2. General experimental workflow for a SPAAC bioconjugation reaction.

Detailed Protocol: SPAAC Labeling of a DBCO-Modified Antibody

This protocol provides a general method for labeling a purified antibody.[14][15]

-

Reagent Preparation:

-

Prepare a solution of the DBCO-modified antibody at 1-10 mg/mL in an appropriate reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[14]

-

Dissolve the this compound in the same reaction buffer. If solubility is an issue, a stock can be made in DMSO, but the final concentration of DMSO in the reaction should be kept low (<10%).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-modified antibody with a 1.5- to 3-fold molar excess of this compound.[13]

-

-

Incubation:

-

Purification:

-

Purify the final labeled antibody conjugate using a desalting column or size-exclusion chromatography to remove excess, unreacted azide reagent.

-

Fluorescence Measurement and Imaging

Once a biomolecule is labeled with this compound, it can be detected and quantified using standard fluorescence instrumentation.

Protocol: Measuring Fluorescence Spectra

This protocol describes how to measure the emission spectrum of a labeled biomolecule using a spectrofluorometer.[16][17][18]

-

Sample Preparation:

-

Dilute the purified, labeled biomolecule in a suitable buffer (e.g., 0.1 M Tris, pH 8.0) to a concentration that results in an absorbance of <0.1 at the excitation maximum (~496 nm) to avoid inner filter effects.[6]

-

Prepare a "blank" sample containing only the buffer.

-

-

Instrument Setup:

-

Set the excitation wavelength of the spectrofluorometer to 496 nm.[5]

-

Set the emission scan range from approximately 505 nm to 650 nm.

-

Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Measurement:

-

First, run the blank sample to obtain a background spectrum.

-

Run the labeled biomolecule sample to acquire its emission spectrum.

-

Subtract the background spectrum from the sample spectrum to get the corrected fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

Figure 3. Workflow for sample preparation for fluorescence microscopy.

Protocol: Fluorescence Microscopy of Labeled Cells

This is a generalized protocol for imaging fixed cells.[19][20][21]

-

Cell Preparation:

-

Culture adherent cells on sterile glass coverslips or chamber slides to approximately 50-70% confluency.

-

After labeling (e.g., via SPAAC), wash the cells twice with PBS to remove unbound reagents.

-

-

Fixation and Permeabilization:

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[20]

-

Wash the cells 3 times with PBS.

-

If the labeled target is intracellular, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes.[22] If the target is on the cell surface, this step should be skipped.

-

-

Mounting and Imaging:

-

Wash the cells again 3 times with PBS.

-

Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (e.g., excitation ~490 nm, emission >520 nm).

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 4. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]

- 5. 6-FAM-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 7. interchim.fr [interchim.fr]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ossila.com [ossila.com]

- 19. med.upenn.edu [med.upenn.edu]

- 20. biotium.com [biotium.com]

- 21. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

The Fluorometric Landscape of 6-FAM-PEG3-Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties and applications of 6-FAM-PEG3-Azide, a widely utilized fluorescent probe in biological research and drug development. While a definitive quantum yield for this specific molecule is not prominently published, this document provides a comprehensive overview based on the properties of its core fluorophore, 6-Carboxyfluorescein (6-FAM), and outlines the experimental procedures for its precise determination.

Core Photophysical Properties

This compound combines the well-characterized green fluorescent dye 6-FAM with a triethylene glycol (PEG3) spacer and a terminal azide (B81097) group. This configuration is designed to facilitate its covalent attachment to biomolecules via "click chemistry" while minimizing potential steric hindrance and maintaining the dye's fluorescence.[1][2][3]

Quantum Yield

The quantum yield of fluorescein (B123965) and its derivatives, including 6-FAM, is known to be sensitive to the solvent environment, particularly pH.[5] Below is a summary of reported quantum yield values for 6-FAM and related compounds.

| Compound | Quantum Yield (Φf) | Solvent/Buffer Conditions |

| 6-Carboxyfluorescein (6-FAM) | 0.75 | PBS buffer |

| 6-FAM Azide | 0.93 | Not specified |

| Fluorescein | 0.92 | 0.01 M NaOH |

| Fluorescein | 0.95 | 0.1 M NaOH |

| Fluorescein | 0.79 | Ethanol |

| 5-Carboxyfluorescein (5-FAM) | 0.75 | PBS buffer |

Table 1: Reported quantum yields of 6-FAM and related fluorescein derivatives.[5][6]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[4][5]

Materials

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (10 mm path length)

-

Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

-

Fluorescence standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)

-

This compound sample

Methodology

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the this compound in the same solvent. The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[5]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the chosen excitation wavelength for each solution.

-

Fluorescence Measurement: Set the excitation wavelength on the spectrofluorometer (for 6-FAM, this is typically around 495 nm). For each solution, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[7]

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of the resulting linear plots for both the standard (Grad_ST) and the test sample (Grad_X).

-

-

Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:[5]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Application in Bioconjugation: Click Chemistry

This compound is a key reagent for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[1][8] The azide group on the molecule allows it to be efficiently conjugated to molecules containing an alkyne group through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][9] This makes it an excellent tool for labeling biomolecules such as proteins, nucleic acids, and small molecules for visualization and tracking in biological systems.[2][10]

General Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with this compound.

This labeling strategy is fundamental in various applications, including:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins within cells.[11]

-

Flow Cytometry: Quantifying labeled cells or molecules.

-

Förster Resonance Energy Transfer (FRET): Studying molecular interactions when paired with a suitable acceptor fluorophore.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-FAM Azide | AAT Bioquest [aatbio.com]

- 3. This compound | TBE Tick-borne encephalitis [tbe-info.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]

- 8. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 9. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Aqueous Solubility of 6-FAM-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-FAM-PEG3-Azide, a fluorescent probe widely used in bioconjugation and molecular labeling through click chemistry. Understanding the aqueous solubility of this reagent is critical for its effective use in biological and pharmaceutical research, ensuring optimal reaction conditions and preventing issues like aggregation and precipitation.

Core Concepts: The Role of PEGylation in Enhancing Solubility

This compound combines the fluorescent properties of 6-carboxyfluorescein (B556484) (6-FAM) with a hydrophilic triethylene glycol (PEG3) spacer, terminated by a reactive azide (B81097) group. The PEGylation, or the covalent attachment of the PEG chain, is a key strategy to improve the physicochemical properties of the otherwise hydrophobic FAM dye.

The enhanced solubility is attributed to the hydrophilic nature of the repeating ethylene (B1197577) glycol units. These units readily form hydrogen bonds with water molecules, creating a hydration shell around the dye molecule.[1] This process mitigates the intermolecular hydrophobic interactions that cause dye molecules to aggregate and precipitate in aqueous solutions.[1]

Beyond improving solubility, the PEG3 spacer also acts as a linker that sterically separates the dye from the biomolecule it is attached to, minimizing potential quenching or interference with biological function.[2]

References

An In-Depth Technical Guide to the Stability and Storage of 6-FAM-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and recommended storage conditions for 6-FAM-PEG3-Azide, a widely used fluorescent probe in bioconjugation and click chemistry. Adherence to these guidelines is paramount for ensuring the integrity, reactivity, and reproducibility of experimental results.

Core Stability Profile

This compound is a tripartite molecule composed of a 6-carboxyfluorescein (B556484) (6-FAM) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The overall stability of the compound is influenced by the individual chemical vulnerabilities of each of these components. While generally stable under recommended conditions, its integrity can be compromised by exposure to light, non-optimal pH, elevated temperatures, and certain reactive chemicals.

Key Factors Influencing Stability:

-

Light Exposure: The 6-FAM fluorophore is susceptible to photobleaching, an irreversible process where the molecule loses its ability to fluoresce upon prolonged exposure to light.[1][2] Intense light can lead to the formation of reactive oxygen species, which can further degrade the dye.[3][4]

-

pH: The fluorescence intensity of fluorescein (B123965) is highly dependent on pH.[5][6][7] Acidic conditions (pH < 7) can lead to a significant decrease in fluorescence.[1][6] Furthermore, the PEG linker, which contains ester bonds, can be susceptible to hydrolysis under acidic or basic conditions.[8][9]

-

Temperature: Elevated temperatures can accelerate the degradation of all components of the molecule. Organic azides can be thermally sensitive and may decompose at high temperatures.[10] The PEG backbone is also more prone to oxidative degradation at higher temperatures.[5]

-

Oxidation: The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation, which can be initiated by exposure to oxygen, metal ions, and elevated temperatures.[5] This can lead to chain cleavage and the formation of byproducts.

-

Moisture: The presence of moisture can facilitate the hydrolysis of the ester linkages within the PEG spacer, particularly at non-neutral pH.[11]

-

Reactive Chemicals: Contact with strong acids, bases, and strong oxidizing or reducing agents should be avoided as they can degrade the molecule.[5] Azides can also react with metals to form unstable and potentially explosive metal azides; therefore, contact with metal spatulas or containers should be avoided.[10]

Recommended Storage and Handling Conditions

To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended.

Storage of Solid Compound

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is the most commonly recommended long-term storage temperature.[12] Some suppliers indicate stability for ≥ 4 years at this temperature.[13] | Minimizes thermal degradation of the azide and FAM moieties and slows down oxidative degradation of the PEG chain.[5] |

| Light | Store in the dark . Use of an amber vial or wrapping the container in foil is advised.[12] | Protects the FAM fluorophore from photobleaching.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the PEG backbone.[5] |

| Moisture | Keep the container tightly sealed in a dry environment. | Prevents hydrolysis of the PEG linker.[11] |

Handling of Solid Compound

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area.

-

Avoid using metal spatulas to prevent the formation of potentially unstable metal azides.[10]

-

Equilibrate the vial to room temperature before opening to prevent moisture condensation.

Storage of Stock Solutions

It is best to prepare stock solutions fresh for each experiment. If storage is necessary, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Solvent | Use anhydrous, high-purity solvents such as DMSO or DMF . | Minimizes hydrolysis. |

| Temperature | Store at -20°C for short-term storage (up to 1 month). For longer-term storage (up to 6 months), -80°C is recommended.[14] | Reduces the rate of degradation in solution. |

| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the compound.[14] |

| Light | Store aliquots in the dark . | Protects the FAM fluorophore from photobleaching. |

Potential Degradation Pathways

The degradation of this compound can occur through several mechanisms affecting its different components.

Caption: Factors leading to the degradation of this compound.

A specific degradation pathway has been observed for FAM-labeled oligonucleotides during deprotection with methylamine, leading to a non-fluorescent side product.[15] This highlights the importance of considering the entire experimental workflow when assessing stability.

Experimental Protocols for Stability Assessment

General Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Protocol for Assessing Stability in Solution

-

Preparation of Stock Solution: Dissolve this compound in a high-purity, anhydrous solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).

-

Preparation of Test Solutions: Dilute the stock solution to a final working concentration (e.g., 10 µM) in the aqueous buffer or solvent of interest. Prepare separate samples for each condition to be tested.

-

Exposure to Stress Conditions:

-

Temperature Stability: Incubate samples at different temperatures (e.g., 4°C, room temperature, 37°C) in the dark.

-

Photostability: Expose samples to a controlled light source (e.g., a calibrated UV lamp or fluorescent light) for defined periods. Keep a control sample in the dark.

-

pH Stability: Prepare test solutions in buffers with a range of pH values (e.g., pH 4, 7.4, 9).

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 1, 6, 24, 48 hours, and weekly for longer studies). A control sample should be stored at -80°C and analyzed at each time point.

-

Analysis:

-

Spectroscopic Analysis: Measure the absorbance and fluorescence emission spectra of each sample. A decrease in absorbance at the maximum wavelength (~495 nm) or a decrease in fluorescence intensity at the emission maximum (~515 nm) indicates degradation.

-

Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC), preferably with both UV and fluorescence detectors, to separate the parent compound from any degradation products. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

-

-

Data Analysis: Quantify the percentage of remaining this compound at each time point relative to the control sample (t=0).

Summary of Quantitative Stability Data

Quantitative stability data for this compound is not extensively published. The following table provides an illustrative summary based on data for structurally similar compounds and general knowledge of the constituent chemical moieties. This data should be considered illustrative and not as definitive specifications.

| Condition | Parameter | Expected Stability | Potential Degradation |

| Solid | -20°C, dark, inert atmosphere | High (potentially > 24 months) | Minimal |

| Room Temperature, ambient light | Low (days to weeks) | Photobleaching of FAM, oxidation of PEG | |

| Solution (Aqueous Buffer, pH 7.4) | 4°C, dark | Moderate (days to weeks) | Slow hydrolysis of PEG |

| Room Temperature, dark | Low to Moderate (hours to days) | Hydrolysis of PEG | |

| Room Temperature, ambient light | Low (hours) | Photobleaching of FAM, hydrolysis of PEG | |

| Solution (DMSO/DMF) | -20°C, dark | High (months) | Minimal if anhydrous |

References

- 1. FAM dye: Properties, uses & applications [baseclick.eu]

- 2. biorxiv.org [biorxiv.org]

- 3. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wrc.org.za [wrc.org.za]

- 11. benchchem.com [benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. glenresearch.com [glenresearch.com]

- 16. benchchem.com [benchchem.com]

- 17. ema.europa.eu [ema.europa.eu]

The Strategic Role of the PEG3 Spacer in 6-FAM-PEG3-Azide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 6-FAM-PEG3-Azide molecule, with a specific focus on the integral role of the triethylene glycol (PEG3) spacer. This molecule is a cornerstone in modern bioconjugation and molecular biology, serving as a fluorescent labeling reagent for the detection and tracking of biomolecules. Its tripartite structure, consisting of the 6-carboxyfluorescein (B556484) (6-FAM) fluorophore, the PEG3 spacer, and a terminal azide (B81097) group, is meticulously designed for optimal performance in complex biological milieu. This document will dissect the individual contributions of each component, with a particular emphasis on how the PEG3 spacer modulates the overall physicochemical properties and functionality of the molecule.

Core Components of this compound

The this compound molecule is comprised of three key functional units:

-

6-FAM (6-Carboxyfluorescein): A widely used fluorescent dye known for its high quantum yield and emission in the green spectrum, making it readily detectable by common fluorescence instrumentation.[1] However, FAM is inherently hydrophobic, which can lead to aggregation and reduced fluorescence in aqueous environments.[2][3]

-

Azide Group (-N₃): A bioorthogonal functional group that is largely inert to the functional groups found in biological systems.[4] This allows for highly specific covalent bond formation with alkyne-containing molecules through a reaction known as "click chemistry".[5][6] This specific reactivity is the foundation for its use in labeling and conjugating to biomolecules that have been metabolically, enzymatically, or synthetically functionalized with an alkyne.

-

PEG3 Spacer: A short, hydrophilic chain of three repeating ethylene (B1197577) glycol units. This component is critical for bridging the fluorophore and the reactive azide group, and its properties are the central focus of this guide.

The Multifaceted Role of the PEG3 Spacer

The incorporation of a PEG spacer is a strategic design choice that confers numerous advantages to the this compound molecule, significantly enhancing its utility in biological applications.[3][7]

Enhanced Hydrophilicity and Solubility

Many fluorescent dyes, including 6-FAM, are hydrophobic and prone to aggregation in aqueous solutions, which can lead to fluorescence quenching and inaccurate quantification.[2] The hydrophilic nature of the PEG3 spacer, owing to the ether oxygen atoms in its backbone that form hydrogen bonds with water, significantly improves the overall water solubility of the this compound molecule.[8][9] This enhanced solubility prevents aggregation, ensuring that the fluorophore remains monomeric and highly fluorescent in physiological buffers.[3]

Reduction of Steric Hindrance

The PEG3 spacer provides a flexible arm of a defined length that spatially separates the bulky 6-FAM fluorophore from the azide group and, consequently, from the target biomolecule after conjugation.[10] This separation is crucial for minimizing steric hindrance, which could otherwise interfere with the biological activity of the labeled molecule. For instance, if a labeled protein needs to interact with a binding partner, a fluorophore positioned too closely could block the interaction site. The PEG3 spacer mitigates this by holding the dye at a distance.

Minimized Non-Specific Binding

The hydrophilic and flexible PEG3 chain creates a hydration shell around the molecule.[9] This "shielding" effect helps to reduce non-specific interactions between the hydrophobic fluorophore and other biomolecules, such as proteins and cell membranes.[3][11] This leads to a lower background signal and an improved signal-to-noise ratio in imaging and detection experiments.[3]

Improved Pharmacokinetics

In the context of in vivo applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of molecules.[12] While the short PEG3 spacer has a more modest effect than longer PEG chains, it can still contribute to an increased hydrodynamic radius. This can lead to reduced renal clearance and a longer circulation half-life compared to a non-PEGylated equivalent.[8][13]

Quantitative Data on the Impact of PEGylation

The following table summarizes the expected impact of the PEG3 spacer on the properties of 6-FAM-Azide. While direct comparative data for the PEG3 variant is not always available, the trends are well-established in the literature on PEGylation.

| Property | 6-FAM-Azide (No Spacer) | This compound | Rationale for Improvement |

| Aqueous Solubility | Lower | Higher | The hydrophilic PEG3 chain increases the overall polarity of the molecule, improving its interaction with water.[2][8] |

| Aggregation | Prone to aggregation in aqueous buffers | Reduced aggregation | The PEG3 spacer provides steric hindrance and a hydration shell, preventing intermolecular interactions between dye molecules.[3] |

| Fluorescence Quantum Yield (in aqueous buffer) | Potentially lower due to quenching from aggregation | Higher and more stable | By preventing aggregation, the PEG3 spacer minimizes self-quenching effects.[11] |

| Non-Specific Binding | Higher | Lower | The hydrophilic nature of the PEG spacer "masks" the hydrophobic fluorophore, reducing non-specific interactions.[3][7] |

| Steric Hindrance in Bioconjugates | Higher | Lower | The spacer physically separates the bulky fluorophore from the conjugated biomolecule.[10] |

Experimental Protocols

To experimentally validate the role of the PEG3 spacer, a series of comparative studies can be performed.

Protocol 1: Determination of Aqueous Solubility

Objective: To quantitatively compare the aqueous solubility of 6-FAM-Azide and this compound.

Materials:

-

6-FAM-Azide

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

UV-Vis Spectrophotometer

Methodology:

-

Prepare stock solutions of both compounds in DMSO at a high concentration (e.g., 10 mM).

-

Create a series of dilutions of each stock solution in PBS.

-

Allow the solutions to equilibrate at room temperature for a set period (e.g., 2 hours).

-

Centrifuge the solutions to pellet any precipitate.

-

Measure the absorbance of the supernatant at the maximum absorbance wavelength of 6-FAM (approximately 495 nm).

-

Determine the concentration of the soluble compound using a standard curve.

-

The highest concentration that remains in solution is the apparent aqueous solubility.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To label an alkyne-containing biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

This compound[14]

-

Copper(II) sulfate (B86663) (CuSO₄)[15]

-

Sodium ascorbate[15]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)[15]

-

Appropriate reaction buffer (e.g., PBS, pH 7.4)

Methodology:

-

Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate (B8700270) should be made immediately before use.[15]

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule, this compound (typically in a 5-10 fold molar excess), and the copper-stabilizing ligand (THPTA or TBTA).[16]

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.[15]

-

Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific biomolecule.

-

Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted reagents.

Visualizing Workflows and Relationships

Logical Relationship of Molecular Components

Caption: Functional components of this compound.

Experimental Workflow for Bioconjugation and Analysis

Caption: Workflow for labeling a biomolecule using this compound.

Conclusion

The PEG3 spacer in this compound is not merely a linker but a critical functional component that significantly enhances the performance of the molecule as a fluorescent probe. By improving aqueous solubility, minimizing aggregation and non-specific binding, and reducing steric hindrance, the PEG3 spacer ensures reliable and robust performance in a wide array of biological applications. Understanding the role of this spacer allows researchers and drug development professionals to make informed decisions in the design of their experiments and bioconjugates, ultimately leading to more accurate and reproducible results.

References

- 1. 6-FAM Azide | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 6. This compound | Pharma-Planta Consortium [pharma-planta.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. tenovapharma.com [tenovapharma.com]

- 15. broadpharm.com [broadpharm.com]

- 16. benchchem.com [benchchem.com]

6-FAM-PEG3-Azide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the properties and applications of 6-FAM-PEG3-Azide, a fluorescent labeling reagent.

Core Molecular Data

This compound is a chemical compound comprised of a 6-carboxyfluorescein (B556484) (6-FAM) fluorescent dye, a polyethylene (B3416737) glycol (PEG3) spacer, and a terminal azide (B81097) group. This structure allows for its use in bio-conjugation applications, particularly in "click chemistry" reactions for the labeling of biomolecules.

The key quantitative data for this compound are summarized below:

| Property | Value | References |

| Molecular Formula | C₂₉H₂₈N₄O₉ | [1][2][3] |

| Molecular Weight | 576.56 g/mol | [2][3] |

Experimental Applications and Protocols

Application:

This compound serves as a fluorescent tag for the detection and visualization of alkyne-modified biomolecules. The azide group on the reagent reacts with a terminal alkyne on a target molecule to form a stable triazole linkage. This process is commonly referred to as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), both of which fall under the umbrella of "click chemistry".[4][5] The integrated 6-FAM dye provides a fluorescent signal for detection, with excitation and emission maxima typically around 496 nm and 516 nm, respectively.

General Experimental Protocol for Fluorescent Labeling using CuAAC:

Disclaimer: This is a generalized protocol. Specific concentrations, reaction times, and purification methods should be optimized for the specific biomolecules and experimental setup.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Copper(I) source (e.g., copper(II) sulfate)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

-

Prepare stock solutions of the copper(I) source, reducing agent, and ligand.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the this compound stock solution.

-

Add the ligand to the mixture.

-

Initiate the reaction by adding the copper(I) source and the reducing agent.

-

Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be performed in the dark to minimize photobleaching of the FAM dye.

-

-

Purification:

-

Remove the unreacted this compound and copper catalyst from the labeled biomolecule using an appropriate purification method.

-

-

Analysis:

-

Confirm successful labeling by methods such as fluorescence spectroscopy, gel electrophoresis, or mass spectrometry.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with this compound via a copper-catalyzed click chemistry reaction.

References

- 1. tenovapharma.com [tenovapharma.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. This compound | 412319-45-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Pharma-Planta Consortium [pharma-planta.net]

An In-depth Technical Guide to the Safe Handling and Application of 6-FAM-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the use of 6-FAM-PEG3-Azide, a fluorescent labeling reagent pivotal in bioconjugation and molecular biology research. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Core Compound Identification and Properties

This compound is a chemical entity composed of a 6-carboxyfluorescein (B556484) (6-FAM) fluorophore, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. The FAM moiety provides the fluorescent signal, the PEG spacer enhances water solubility and reduces steric hindrance, and the azide group enables covalent attachment to alkyne-modified molecules via "click chemistry."

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₂₈N₄O₉ | [1] |

| Molecular Weight | 576.56 g/mol | [1] |

| Purity | >95.0% (HPLC) | [][3] |

| Appearance | White to yellow powder or crystal | [][3] |

| Solubility | Soluble in DMSO, DMF, MeOH | [4] |

| Excitation Wavelength (λex) | ~496 nm | [4] |

| Emission Wavelength (λem) | ~516 nm | [4] |

| Molar Extinction Coefficient (ε) | ~83,000 L·mol⁻¹·cm⁻¹ | [4] |

Safety and Handling Protocols

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, and one source notes it is "not yet fully tested," general precautions for handling azide-containing compounds and fluorescent dyes should be strictly followed. The following guidelines are compiled from various sources for similar chemical structures.

2.1. Hazard Identification and Personal Protective Equipment (PPE)

As a precaution, it is recommended to handle this compound as potentially hazardous. All laboratory work with this compound should be conducted by trained personnel.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile or other suitable chemical-resistant gloves. Change gloves immediately if they become contaminated.

-

Skin and Body Protection: A lab coat is mandatory. Ensure exposed skin is covered.

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

2.2. First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

After Swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

2.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides.

2.4. Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Sweep up the solid material, place it in a suitable container for disposal, and clean the area with soap and water.

Storage and Stability

Proper storage is critical to maintain the chemical integrity and reactivity of this compound.

-

Storage Temperature: Store at -20°C for long-term stability.[4][5]

-

Light Sensitivity: Protect from light.[4][5] The fluorescent FAM moiety is susceptible to photobleaching.

-

Moisture: Store in a dry environment.

-

Shelf Life: When stored correctly, the compound is stable for at least 12 months.[4] Some suppliers suggest using it within one month when stored at -20°C.[6]

Experimental Protocols: Bioconjugation via Click Chemistry

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

4.1. General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling an alkyne-containing biomolecule with this compound.

Caption: General workflow for labeling a biomolecule using this compound via click chemistry.

4.2. Detailed Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling an alkyne-modified protein. Optimization may be required for specific applications.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 100 mM in water or DMSO)

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein (to a final concentration of 1-10 mg/mL)

-

This compound (add a 5- to 20-fold molar excess over the protein)

-

Copper-chelating ligand (to a final concentration of 5 times the copper concentration)

-

Copper(II) sulfate (to a final concentration of 1-2 mM)

-

-

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM. Gently mix the components.

-

Incubate: Protect the reaction from light and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary.

-

Purify the conjugate: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

-

Characterize the conjugate: Confirm successful labeling by measuring the absorbance at 280 nm (for the protein) and ~494 nm (for the FAM dye). Further characterization can be performed using SDS-PAGE with fluorescence imaging or mass spectrometry.

4.3. Detailed Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for live-cell imaging and applications where copper cytotoxicity is a concern. It involves the reaction of the azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

-

DBCO-functionalized biomolecule in a suitable buffer

-

This compound

-

Anhydrous DMSO

-

Purification system

Procedure:

-

Prepare stock solutions:

-

Dissolve the DBCO-functionalized biomolecule in an appropriate buffer.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Set up the reaction: In a microcentrifuge tube, add a 1.5- to 5-fold molar excess of the this compound stock solution to the DBCO-functionalized biomolecule.

-

Incubate: Mix the solution gently and incubate at room temperature for 2-12 hours or at 4°C overnight. The reaction is typically slower than CuAAC, so longer incubation times may be necessary. Protect the reaction from light.

-

Purify and characterize: Purify and characterize the resulting fluorescently labeled biomolecule using the methods described for the CuAAC protocol.

Logical Relationships in Click Chemistry Choice

The selection between CuAAC and SPAAC depends on the experimental context, particularly the sensitivity of the biological system to copper.

Caption: Decision diagram for choosing between CuAAC and SPAAC for bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with 6-FAM-PEG3-Azide

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutics.[1] 6-carboxyfluorescein (B556484) (6-FAM) is one of the most commonly used fluorescent dyes for this purpose, valued for its bright signal and compatibility with standard detection equipment. This document provides a detailed protocol for labeling oligonucleotides using 6-FAM-PEG3-Azide, a reagent designed for "click chemistry."

Click chemistry offers a highly efficient and bioorthogonal method for conjugating molecules.[2] The reaction joins an azide (B81097) group with an alkyne group to form a stable triazole linkage.[] this compound contains the fluorescent FAM dye, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide group. This reagent can be attached to oligonucleotides that have been synthesized with a corresponding alkyne modification.[4] Two primary methods are used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][4][5]

Applications of 6-FAM Labeled Oligonucleotides

Oligonucleotides labeled with 6-FAM are utilized in a wide range of applications, including:

-

Real-Time PCR (qPCR): As reporter moieties in TaqMan probes, Scorpion primers, and Molecular Beacons.[6]

-

DNA Sequencing and Genetic Analysis: As primers to generate fluorescently-labeled PCR products for methods like AFLP or microsatellite analysis.[6]

-

Hybridization Probes: For various in vivo and in vitro research and diagnostic applications.[6][7]

-

Structural Studies: To investigate the structure and function of DNA, RNA, and protein-oligonucleotide complexes.[6][7]

Reaction Principles and Workflow

The labeling process relies on the click reaction between an alkyne-modified oligonucleotide and the this compound. The choice between the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) method depends on the type of alkyne present on the oligonucleotide and the sensitivity of the application to copper ions.[8][9]

Caption: Figure 1. Oligonucleotide labeling via CuAAC or SPAAC pathways.

The overall experimental process involves preparing the oligonucleotide, performing the click chemistry reaction, purifying the labeled product, and finally, verifying the result.

Caption: Figure 2. Step-by-step workflow for labeling and validation.

Data and Reagent Properties

Proper characterization of the fluorophore and understanding the reaction components are crucial for successful labeling.

| Parameter | Value | Reference |

| Fluorophore | 6-Carboxyfluorescein (6-FAM) | |

| Excitation Maximum (Absorbance) | ~495 nm | |

| Emission Maximum | ~520 nm | [10] |

| Reactive Group on Dye | Azide (-N₃) | [4] |

| Required Group on Oligo | Alkyne (Terminal or Strained) | [2] |

| Linkage Formed | Triazole | [] |

Table 1: Properties of 6-FAM and the Click Reaction Chemistry.

Experimental Protocols

The following protocols provide detailed methodologies for labeling alkyne-modified oligonucleotides with this compound. It is essential to work with freshly prepared solutions, especially for the reducing agent and catalyst complex.[11]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for oligonucleotides containing a terminal alkyne modification. The Cu(I) catalyst is generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[11] A ligand such as TBTA is used to stabilize the Cu(I) and improve reaction efficiency.[11]

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

-

Nuclease-free water

-

Ascorbic Acid Stock (5 mM): Prepare fresh by dissolving 1.8 mg of ascorbic acid in 2 mL of nuclease-free water.[2]

-

Copper(II)-TBTA Stock (10 mM): Prepare by mixing a solution of 50 mg CuSO₄·5H₂O in 10 mL water with a solution of 116 mg TBTA in 11 mL DMSO.[2]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide (e.g., 20-200 µM final concentration) in nuclease-free water in a microcentrifuge tube.[2]

-

Buffer and Solvent: Add 2 M TEAA buffer to a final concentration of 0.2 M. Add DMSO to a final volume of 50%. Vortex to mix.[2]

-

Add Azide: Add 1.5 molar equivalents of this compound (from a 10 mM stock in DMSO) relative to the alkyne-modified oligonucleotide. Vortex the solution.[2]

-

Add Reducing Agent: Add the freshly prepared 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM. Vortex briefly.[2]

-

Degas Solution: Bubble inert gas through the solution for 30-60 seconds to remove oxygen, which can interfere with the Cu(I) catalyst.[12]

-

Add Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the headspace of the tube with inert gas and cap it tightly.[2]

-

Incubation: Vortex the mixture thoroughly. Incubate the reaction at room temperature overnight or at a slightly elevated temperature (e.g., 37-45°C) for 1-4 hours.[11][13] Reaction times depend on many factors, including the label, oligonucleotide sequence, and concentrations.[11]

-

Proceed to Purification: After incubation, the labeled oligonucleotide is ready for purification.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for biological applications where the presence of copper is undesirable as it can mediate DNA cleavage.[8][9] It requires an oligonucleotide modified with a strained alkyne, such as DBCO or BCN.[4][5]

Materials:

-

Strained alkyne (e.g., DBCO)-modified oligonucleotide

-

This compound

-

DMSO or other compatible organic co-solvent

-

Nuclease-free water

-

Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the strained alkyne-modified oligonucleotide in the desired reaction buffer.

-

Add Azide: Add 1.5 to 5 molar equivalents of this compound (from a stock solution in DMSO). The optimal ratio may require empirical determination.

-

Incubation: Mix the solution thoroughly and incubate at room temperature. SPAAC reactions are generally slower than CuAAC; incubation may range from 4 to 24 hours.[] Reaction progress can be monitored by HPLC.

-

Proceed to Purification: Once the reaction is complete, proceed to the purification step. The absence of a catalyst simplifies the purification process.

Purification of Labeled Oligonucleotides

Purification is critical to remove unreacted dye, unlabeled oligonucleotides, and reaction by-products.[14]

| Method | Principle | Best For | Notes |